Erythropoietin is classified under hematopoietic growth factors, specifically as a cytokine that promotes the formation of red blood cells from progenitor cells in the bone marrow. The natural form of erythropoietin consists of 166 amino acids with several glycosylation sites that affect its pharmacokinetics and pharmacodynamics. EPO 60 is synthesized chemically or through recombinant DNA technology to produce specific glycoforms that can enhance its therapeutic efficacy.
The synthesis of EPO 60 can be achieved through various methods, including:
EPO 60 retains a similar structure to natural erythropoietin, characterized by its three-dimensional conformation essential for receptor binding and activity. The molecular structure includes:
EPO 60 undergoes several chemical reactions during its synthesis:
The mechanism of action of EPO 60 involves binding to the erythropoietin receptor on erythroid progenitor cells in the bone marrow. Upon binding, several intracellular signaling pathways are activated:
The presence of sialic acid residues on EPO 60 modulates its half-life in circulation, influencing its therapeutic effectiveness .
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation .
EPO 60 has several applications in both clinical and research settings:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3